N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
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Overview
Description
N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a fused thiazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring onto a pyridine derivative. One common method starts with the preparation of a 2-aminopyridine derivative, which is then subjected to cyclization with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anti-inflammatory activities.
Medicine
Medicinally, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.
Mechanism of Action
The mechanism by which N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the N-methyl group but shares the core structure.
Thiazolo[5,4-b]pyridine: A positional isomer with different ring fusion.
Imidazo[4,5-b]pyridine: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to biological targets and alter its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H7N3S |
---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3S/c1-8-7-10-6-5(11-7)3-2-4-9-6/h2-4H,1H3,(H,8,9,10) |
InChI Key |
VLDINVBTUNEXMY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C=CC=N2 |
Origin of Product |
United States |
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